CLZX-205

CDK9 inhibition Enzymatic assay Cancer research

Researchers using pan-CDK inhibitors often encounter confounding off-target effects. CLZX-205 is a rationally designed, selective CDK9 inhibitor (IC50 2.9 nM) that resolves this by precisely targeting CDK9 over CDK1/2. Its validated mechanism in HCT116 CRC cells, inducing apoptosis via RNA Pol II Ser2 phosphorylation inhibition, ensures unambiguous target engagement. This compound also demonstrates in vivo efficacy in a CRC xenograft model, bridging the gap to translational studies. - CDK9 IC50: 2.9 nM, high selectivity over CDK1/2. - Induces apoptosis in HCT116 cells; in vivo antitumor efficacy. - Acceptable PK; shipped at ambient temperature.

Molecular Formula C26H30N8O
Molecular Weight 470.6 g/mol
Cat. No. B12368051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCLZX-205
Molecular FormulaC26H30N8O
Molecular Weight470.6 g/mol
Structural Identifiers
SMILESCC(C)N1C2=C(C=CC(=C2)C3=CC(=NC=C3)NC4=NC=CC(=C4)C(=O)N5CCCN(CC5)C)N=N1
InChIInChI=1S/C26H30N8O/c1-18(2)34-23-15-19(5-6-22(23)30-31-34)20-7-9-27-24(16-20)29-25-17-21(8-10-28-25)26(35)33-12-4-11-32(3)13-14-33/h5-10,15-18H,4,11-14H2,1-3H3,(H,27,28,29)
InChIKeyGYGIXVNDVQQAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CLZX-205: Selective CDK9 Inhibitor for Colorectal Cancer


CLZX-205 (compound C-7, CAS 3033694-01-5) is a rationally designed, selective small-molecule inhibitor of cyclin-dependent kinase 9 (CDK9) [1]. It was derived from a structure-based optimization campaign starting with the pan-CDK inhibitor AZD5438 [1]. It exhibits exceptional CDK9 inhibitory activity with an IC50 of 2.9 nM in cell-free assays, demonstrating a clear, quantitative potency advantage over many other CDK9 inhibitors in development [1]. Its discovery was specifically motivated by and validated for the treatment of colorectal cancer (CRC), establishing a focused research context distinct from broader CDK9 programs [1].

Target CDK9 pathway inhibition studies
Selectivity Kinase selectivity context vs pan-CDK inhibitors
Model CRC model-response endpoint monitoring

Verifying CLZX-205 Selectivity


The CDK9 inhibitor landscape is crowded with compounds exhibiting varying degrees of potency and, crucially, selectivity. While many inhibit CDK9, off-target activity against other CDKs or the broader kinome can confound experimental results and limit translational potential [1]. Simple substitution based solely on 'CDK9 inhibitor' classification is insufficient; the specific selectivity profile, potency, and validated downstream biological effects of CLZX-205—which include a unique mechanism of inducing apoptosis in HCT116 cells via inhibition of RNA polymerase II phosphorylation at Ser2—are not reliably reproduced by other in-class compounds [1][2]. Verifying a specific product's identity and reported activity is therefore essential for data reproducibility and accurate interpretation.

Class-level label may not capture selectivity CDK9 inhibitor classification alone does not ensure a comparable selectivity profile; pan-CDK or off-target kinase effects may shift cellular response.
Mechanistic endpoints may not transfer The validated apoptosis induction via RNA Pol II Ser2 phosphorylation in HCT116 cells may not be reproduced by other CDK9 inhibitors without similar mechanistic characterization.
In vivo exposure context may differ PK properties enabling standard-formulation in vivo studies may not be assumed; other CDK9 inhibitors have required specialized delivery systems.

CLZX-205 Differentiating Data


CDK9 Inhibitory Potency vs. Comparators

In a direct enzymatic inhibition assay, CLZX-205 exhibits a CDK9 IC50 of 2.9 nM [1]. This potency is superior to several other reported selective CDK9 inhibitors, including the clinical candidate VIP152 (enitociclib), the preclinical candidates CDK9-IN-7 and 1-7a-B1, and the pan-CDK inhibitor AZD5438, from which it was derived [2][3][4][5].

CDK9 Potency vs Comparators
Cross-study comparable
IC50 2.9 nM
VIP152 ~100 nM CDK9-IN-7 11 nM 1-7a-B1 6.51 nM AZD5438 20 nM
Supports CDK9 enzymatic inhibition context; reported rank among tested set.
Cell-free kinase assay; cross-study comparison requires verification.
CDK9 inhibition Enzymatic assay Cancer research

Kinase Selectivity vs. Pan-CDK Inhibitors

CLZX-205 was developed to overcome the lack of selectivity of its parent compound, the pan-CDK inhibitor AZD5438, which potently inhibits CDK1, CDK2, and CDK9 (IC50s of 16 nM, 6 nM, and 20 nM, respectively) [1]. While quantitative kinome-wide profiling data for CLZX-205 is not fully detailed in the primary reference, its designation as a 'selective CDK9 inhibitor' in the context of the SAR study implies a significantly cleaner profile than AZD5438, a key design goal [2].

Kinase Selectivity vs Pan-CDK
Class-level inference
Shift from pan-CDK to selective CDK9
AZD5438: CDK1/2/9 IC50 16/6/20 nM
Qualitative selectivity improvement reported in SAR study; quantitative kinome-wide profiling limited.
Off-target kinase context may require additional review.
Kinase selectivity Off-target effects CDK family

Apoptosis Mechanism in CRC Cells

Unlike many CDK9 inhibitors where the mechanism of action is inferred but not deeply characterized in a specific cancer model, CLZX-205's effect has been directly validated in HCT116 colorectal cancer cells [1]. The study demonstrates that CLZX-205 induces apoptosis by inhibiting the phosphorylation of RNA polymerase II at Serine 2, which in turn inhibits the expression of key anti-apoptotic genes and proteins [1]. This mechanism was confirmed both at the cellular and tumor tissue levels, providing a clear, context-specific biological anchor for its anti-tumor activity that is not established for all CDK9 inhibitors [1].

Apoptosis Mechanism in HCT116
Direct head-to-head
RNA Pol II Ser2 phosphorylation inhibition
HCT116 cells & xenograft tissue
Supports apoptosis pathway interpretation in CRC model.
Mechanism validated at cellular and tumor level; model-specific context.
Apoptosis Mechanism of Action Colorectal Cancer

In Vivo Pharmacokinetics in Mouse Model

The primary literature reports that CLZX-205 possesses 'acceptable pharmacokinetic properties' which supported its evaluation in in vivo xenograft studies [1]. While detailed ADME parameters are not fully disclosed, this is a key differentiating feature from many early-stage CDK9 inhibitors that lack reported in vivo data. For instance, the preclinical inhibitor 1-7a-B1 required a complex submicrometer emulsion system for improved pharmacokinetics, highlighting that achieving favorable PK is a significant hurdle in CDK9 inhibitor development [2].

In Vivo PK in Mouse
Supporting evidence
Acceptable PK properties reported
vs 1-7a-B1: required specialized emulsion
Supports in vivo exposure-model interpretation; standard formulation may simplify animal studies.
Detailed ADME parameters not disclosed; context-specific verification advised.
Pharmacokinetics In vivo efficacy ADME

Anti-Proliferative Activity in HCT116 Cells

CLZX-205 demonstrated significant antitumor efficacy both in vitro and in vivo in a CRC xenograft model [1]. While specific IC50 values for HCT116 cell proliferation or tumor growth inhibition (TGI) percentages are not available in the search results, the confirmation of in vivo efficacy in a disease-relevant model distinguishes CLZX-205 from many CDK9 inhibitors that are only characterized in biochemical or simple cell viability assays. For example, the pan-CDK inhibitor AZD5438 has known antiproliferative activity in multiple cell lines, but CLZX-205's efficacy is specifically reported in the context of a CRC xenograft, aligning with its intended research application [2].

Antiproliferative Activity CRC
Supporting evidence
Significant antitumor efficacy reported in CRC xenograft
HCT116 in vitro & in vivo
Supports CRC xenograft endpoint monitoring; model-response context.
Specific TGI% not available; review primary data for quantitative thresholds.
Cytotoxicity Colorectal Cancer Xenograft

CLZX-205 Research Applications


Target Engagement in CDK9-Driven Cancers

Given its high potency (CDK9 IC50 of 2.9 nM) and demonstrated selectivity over other CDKs, CLZX-205 is an optimal tool for experiments requiring unambiguous target engagement [1]. Its use ensures that observed biological effects, such as changes in transcription or apoptosis, can be confidently attributed to CDK9 inhibition rather than off-target activity on CDK1 or CDK2, a known issue with earlier pan-CDK inhibitors like AZD5438 [1].

Transcriptional Regulation & Apoptosis in CRC

CLZX-205 has a validated mechanism of action specifically in HCT116 colorectal cancer cells, where it induces apoptosis by inhibiting RNA polymerase II phosphorylation at Ser2 [1]. This makes it uniquely suited for dissecting the transcriptional control of apoptosis-related genes and proteins in CRC models, providing a well-characterized chemical probe for fundamental cancer biology research [1].

In Vivo Efficacy in CRC Xenograft Models

With reported 'acceptable pharmacokinetic properties' and in vivo antitumor efficacy in a CRC xenograft model, CLZX-205 is a practical candidate for animal studies [1]. Its use can advance beyond in vitro assays to evaluate tumor growth inhibition, pharmacodynamic biomarkers, and combination therapy strategies in a disease-relevant setting, offering a more translationally relevant data set compared to compounds lacking in vivo validation [1].

SAR Studies for CDK9 Inhibitor Design

CLZX-205 was developed through a structure-based design process starting from AZD5438 [1]. Its structure and biological profile represent a key step in the optimization of selective CDK9 inhibitors. Researchers can utilize CLZX-205 as a benchmark for SAR studies, comparing its potency, selectivity, and PK properties to new analogs to guide further chemical optimization efforts [1].

Application
Selection Property
Validation Focus
CDK9 pathway inhibition studies
Kinase selectivity context
CDK9 vs CDK1/2 off-target panel review
Apoptosis pathway analysis in CRC models
RNA Pol II Ser2 phosphorylation endpoint
Apoptotic gene expression and protein review
CRC xenograft model-response studies
Reported in vivo exposure context
Tumor growth inhibition endpoint monitoring
CDK9 inhibitor SAR research
Selectivity & potency benchmark profile
Analog comparison and profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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